molecular formula C13H15ClN2O B8472778 1,3-Dihydro-6-chloro-1-cyclohexyl-2H-benzimidazol-2-one CAS No. 79759-64-1

1,3-Dihydro-6-chloro-1-cyclohexyl-2H-benzimidazol-2-one

Cat. No. B8472778
M. Wt: 250.72 g/mol
InChI Key: CQMLFUYGWQJYHM-UHFFFAOYSA-N
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Patent
US05661169

Procedure details

A mixture of 4.5 g of the compound obtained in Step B), 2.5 g of urea and 10 ml of 1,2,3,4-tetramethylbenzene is heated to 170°-180° C. for 90 minutes.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:3]=1.N[C:17](N)=[O:18]>CC1C=CC(C)=C(C)C=1C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:17](=[O:18])[N:9]([CH:10]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)NC1CCCCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
CC1=C(C(=C(C=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 170°-180° C. for 90 minutes
Duration
90 min

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(N2C2CCCCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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